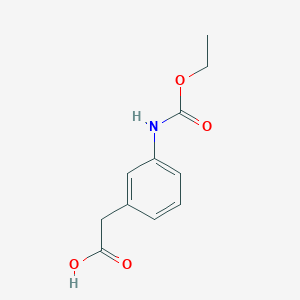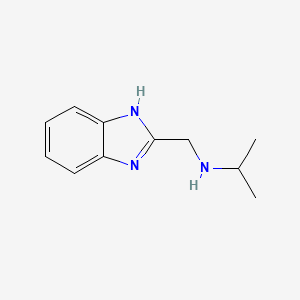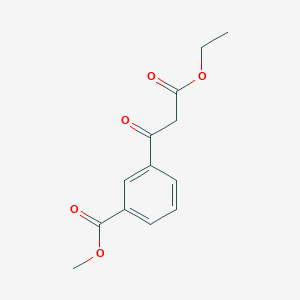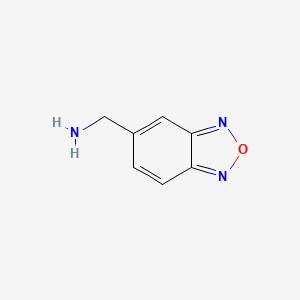
N2-Cyclopentyl-2,3-pyridinediamine
Vue d'ensemble
Description
N2-Cyclopentyl-2,3-pyridinediamine is a useful research compound. Its molecular formula is C10H15N3 and its molecular weight is 177.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Optical Properties and Applications
- N2-Cyclopentyl-2,3-pyridinediamine demonstrates notable optical limiting and self-diffraction properties in DMSO, making it a candidate for optical device applications. These properties are pH-dependent, showing variations in nonlinear refractive index, absorption coefficient, and optical limiting threshold (Badran, Imran, & Hassan, 2016).
Synthesis and Chemical Properties
- It's involved in the synthesis of 2,3-disubstituted pyrrolidines, indicating utility in organic synthesis. The process, promoted by SmI2, generates α-amino radicals from specific alkenylamines (Aurrecoechea, Fernandez, Gorgojo, & Saornil, 1999).
- A novel four-component one-pot method enables the synthesis of pyrindines and tetrahydroquinolines, showcasing its versatility in creating complex organic structures (Yehia, Polborn, & Müller, 2002).
- It is also integral in the formation of monoanils from 2,3-pyridinediamines, which has implications for structural chemistry and pharmaceutical synthesis (Dubey, Kumar, Kulkarni, Sunder, Smith, & Kennard, 2004).
Application in Biological Systems
- The compound's interaction with lead in biological systems is notable, particularly in synthesizing specific lead compounds that could model Pb-cysteine interactions in proteins (Andersen, Ditargiani, Hancock, Stern, Goldberg, & Godwin, 2006).
- Its derivatives have been investigated in the context of diamide-based macrocycles in supramolecular chemistry, revealing varying affinities and binding abilities, which could be important in designing new molecular assemblies (Chen, Han, Zhenhua, Huang, Li, & Jiang, 2015).
Photonic and Catalytic Applications
- This compound exhibits significant third-order nonlinear optical properties, suggesting potential in high-sensitive photonic devices (Badran, Abul-Hail, Shaker, Musa, & Hassan, 2016).
- It has been used in catalysis for the synthesis of 3-pyrrolines, a crucial intermediate in the synthesis of natural products and pharmaceuticals (Morita & Krause, 2004).
Mécanisme D'action
Mode of Action
It is known that the compound contains two amine groups and a pyridine ring, which could potentially interact with various biological targets .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Environmental factors that could influence the action, efficacy, and stability of N2-Cyclopentyl-2,3-pyridinediamine are currently unknown. More research is needed to understand how factors such as pH, temperature, and presence of other molecules might affect its activity .
Analyse Biochimique
Biochemical Properties
N2-Cyclopentyl-2,3-pyridinediamine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to interact with enzymes such as cytochrome P450, which is involved in the oxidation of organic substances . The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, thereby influencing their activity and the overall biochemical pathways they regulate.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites . Additionally, this compound can impact cell signaling by interacting with receptors and other signaling molecules, thereby affecting cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to specific sites on enzymes and proteins, leading to conformational changes that either inhibit or activate their function . This binding can also result in the modulation of gene expression by influencing transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been shown to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have indicated that this compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has also revealed potential changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular processes, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. Toxicity studies have shown that excessive doses of this compound can result in cellular damage and other adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can affect metabolic flux and the levels of key metabolites by modulating the activity of enzymes involved in these pathways . For example, its interaction with cytochrome P450 can influence the oxidation of organic molecules, thereby altering the metabolic profile of cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in certain cellular compartments . The distribution of this compound can impact its overall efficacy and the biological responses it elicits.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell . This localization is crucial for its interaction with specific biomolecules and the subsequent biochemical effects.
Propriétés
IUPAC Name |
2-N-cyclopentylpyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c11-9-6-3-7-12-10(9)13-8-4-1-2-5-8/h3,6-8H,1-2,4-5,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANXETCZVGXRBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

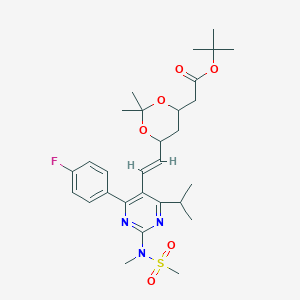
![(3aR,5r,6aS)-tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B1321068.png)
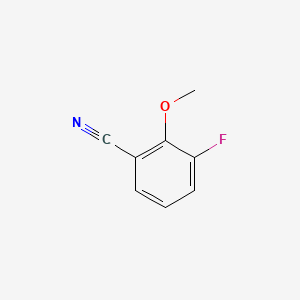
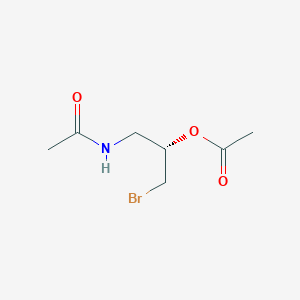
![5-Fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1321080.png)
![Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate](/img/structure/B1321082.png)
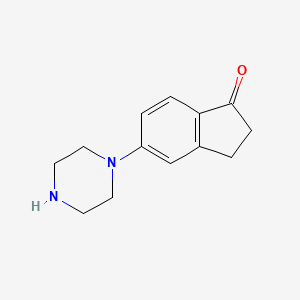
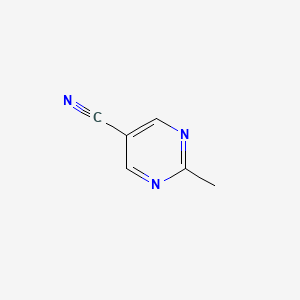
![Ethanol, 2-[2-[4-(phenylmethoxy)phenoxy]ethoxy]-](/img/structure/B1321089.png)
